molecular formula C21H22N2O3S2 B13373317 S-[(1-benzyl-2-oxo-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methyl] O-ethyl thiocarbonate

S-[(1-benzyl-2-oxo-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methyl] O-ethyl thiocarbonate

Cat. No.: B13373317
M. Wt: 414.5 g/mol
InChI Key: ZZRCHIUHKLABKL-UHFFFAOYSA-N
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Description

S-[(1-benzyl-2-oxo-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-yl)methyl] O-ethyl thiocarbonate is a complex organic compound that belongs to the class of thiocarbonates. This compound features a unique structure that includes a benzothieno-pyrimidine core, which is fused with a benzyl group and an ethyl thiocarbonate moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[(1-benzyl-2-oxo-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-yl)methyl] O-ethyl thiocarbonate typically involves multiple steps, including the formation of the benzothieno-pyrimidine core, followed by the introduction of the benzyl group and the ethyl thiocarbonate moiety. Common synthetic routes may include:

  • Formation of the Benzothieno-Pyrimidine Core : This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Benzyl Group : This can be achieved through alkylation reactions using benzyl halides in the presence of a base.
  • Formation of the Ethyl Thiocarbonate Moiety : This step typically involves the reaction of the intermediate compound with ethyl chloroformate and a thiol under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: S-[(1-benzyl-2-oxo-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-yl)methyl] O-ethyl thiocarbonate can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
  • Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.
  • Substitution : Nucleophilic substitution reactions can occur at the benzyl or ethyl thiocarbonate moieties, leading to the formation of various derivatives.
Common Reagents and Conditions:
  • Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
  • Reducing Agents : Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles : Halides, amines, thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

S-[(1-benzyl-2-oxo-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-yl)methyl] O-ethyl thiocarbonate has several scientific research applications, including:

  • Chemistry : Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
  • Biology : Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
  • Medicine : Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
  • Industry : Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of S-[(1-benzyl-2-oxo-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-yl)methyl] O-ethyl thiocarbonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

  • Binding to Enzymes : Inhibiting or modulating the activity of enzymes involved in key biological processes.
  • Interacting with Receptors : Binding to cellular receptors and altering signal transduction pathways.
  • Modulating Gene Expression : Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

S-[(1-benzyl-2-oxo-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-yl)methyl] O-ethyl thiocarbonate can be compared with other similar compounds, such as:

  • Benzothieno-Pyrimidines : Compounds with similar core structures but different substituents.
  • Thiocarbonates : Compounds with similar thiocarbonate moieties but different core structures.
  • Benzyl Derivatives : Compounds with benzyl groups attached to different core structures.

The uniqueness of S-[(1-benzyl-2-oxo-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-yl)methyl] O-ethyl thiocarbonate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N2O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl (1-benzyl-2-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)methylsulfanylformate

InChI

InChI=1S/C21H22N2O3S2/c1-2-26-21(25)27-13-16-18-15-10-6-7-11-17(15)28-19(18)23(20(24)22-16)12-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,10-13H2,1H3

InChI Key

ZZRCHIUHKLABKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)SCC1=NC(=O)N(C2=C1C3=C(S2)CCCC3)CC4=CC=CC=C4

Origin of Product

United States

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